5-(Cyclopentanecarbonyl)furan-2-carboxylic acid
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Overview
Description
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C11H10O4 It is characterized by a furan ring substituted with a cyclopentanecarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can be converted to esters or amides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-(Cyclopentanemethyl)furan-2-carboxylic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopentanecarbonyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and cyclopentanecarbonyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the cyclopentanecarbonyl group, making it less hydrophobic.
5-(Cyclopentanecarbonyl)furan-2,5-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for hydrogen bonding.
Cyclopentanecarboxylic acid: Lacks the furan ring, reducing its aromatic character.
Uniqueness
5-(Cyclopentanecarbonyl)furan-2-carboxylic acid is unique due to the combination of a furan ring and a cyclopentanecarbonyl group. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12O4 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-(cyclopentanecarbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-10(7-3-1-2-4-7)8-5-6-9(15-8)11(13)14/h5-7H,1-4H2,(H,13,14) |
InChI Key |
DCKARNOZXBVDCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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